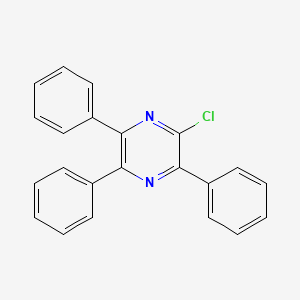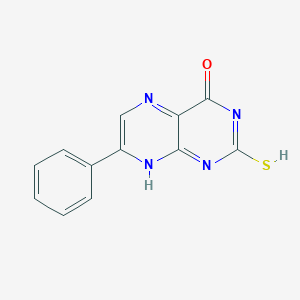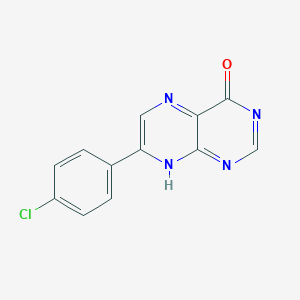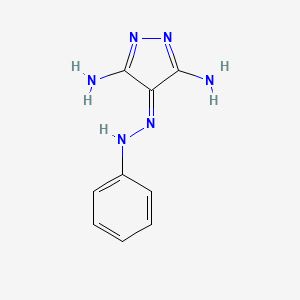![molecular formula C11H18N2O3 B7794682 2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794682.png)
2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules in body fluids . This technique is essential for ensuring the purity and accuracy of the compound during its synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced chemical processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of automated systems and high-throughput screening methods is common in industrial settings to ensure consistent production quality.
化学反应分析
Types of Reactions: 2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.
科学研究应用
2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it plays a role in studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it finds applications in the industry for the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione include other chemical entities with comparable structures and properties. These compounds are often used as references or controls in scientific studies to highlight the unique features of this compound.
Highlighting Uniqueness: this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its unique properties are often compared with those of similar compounds to demonstrate its advantages in various fields .
属性
IUPAC Name |
2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2)5-9(15)8(10(16)6-11)7-13-12-3-4-14/h7,12-14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJXWWONHJIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNNCCO)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNNCCO)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B7794688.png)
